

Technical Guide: 7-Cyclopropyl-7-oxoheptanoic Acid

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Compound of Interest

Compound Name: 7-Cyclopropyl-7-oxoheptanoic acid

CAS No.: 34131-41-4

Cat. No.: B1360694

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CAS Number: 34131-41-4[1][2]

Executive Summary

7-Cyclopropyl-7-oxoheptanoic acid is a specialized keto-acid intermediate utilized primarily in the synthesis of pharmaceutical active pharmaceutical ingredients (APIs) containing the cyclopropyl-carbonyl moiety. It serves as a critical building block in medicinal chemistry, particularly for introducing the cyclopropyl pharmacophore—a structural motif known to enhance metabolic stability and potency in various lipid-lowering agents (e.g., statin analogs) and antiviral compounds.

This guide provides a validated technical framework for its synthesis, characterization, and handling, moving beyond basic catalog data to offer actionable experimental protocols.

Chemical Identity & Physicochemical Properties

Property	Specification
CAS Number	34131-41-4
IUPAC Name	7-Cyclopropyl-7-oxoheptanoic acid
Molecular Formula	C ₁₀ H ₁₆ O ₃
Molecular Weight	184.23 g/mol
Structure Description	A C7 linear carboxylic acid chain terminated by a cyclopropyl ketone.
Physical State	Viscous oil or low-melting solid (dependent on purity).
Boiling Point	~350 °C (Predicted at 760 mmHg)
pKa	~4.75 (Carboxylic acid moiety)
Solubility	Soluble in Methanol, DCM, Ethyl Acetate; Sparingly soluble in water.

Validated Synthetic Pathway

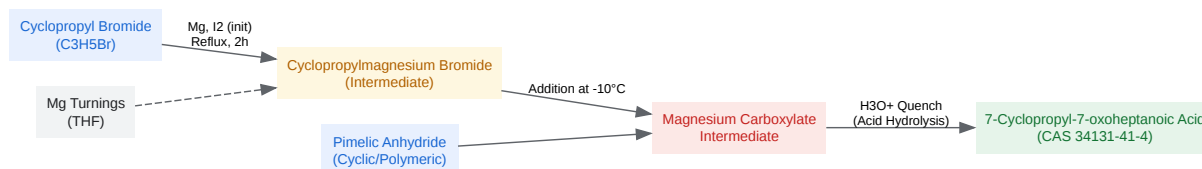
The most robust route for synthesizing **7-Cyclopropyl-7-oxoheptanoic acid** involves the nucleophilic ring-opening of Pimelic Anhydride (or a mono-activated derivative of pimelic acid) using Cyclopropylmagnesium Bromide. This method is preferred over Friedel-Crafts acylation due to the sensitivity of the cyclopropyl ring to Lewis acids, which can cause ring opening or rearrangement.

Retrosynthetic Analysis

The target molecule is dissected into two key synthons:

- Nucleophile: Cyclopropyl anion (from Grignard reagent).
- Electrophile: Pimelic anhydride (derived from Pimelic acid, C7 dicarboxylic acid).

Reaction Scheme Visualization



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Caption: Figure 1. Convergent synthesis of **7-Cyclopropyl-7-oxoheptanoic acid** via Grignard addition to pimelic anhydride.

Detailed Experimental Protocol

Safety Warning: Cyclopropylmagnesium bromide is air- and moisture-sensitive. All steps must be performed under an inert atmosphere (Nitrogen or Argon).^[1]

Phase 1: Preparation of Cyclopropylmagnesium Bromide (1.0 M in THF)

- Activation: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel. Cool under Argon flow.
- Loading: Add Magnesium turnings (1.2 equiv) and a crystal of Iodine. Dry stir for 10 mins.
- Initiation: Add 10% of the calculated Cyclopropyl Bromide (1.0 equiv total) in anhydrous THF. Heat gently with a heat gun until the iodine color fades (indicating initiation).
- Propagation: Add the remaining Cyclopropyl Bromide/THF solution dropwise over 1 hour, maintaining a gentle reflux.
- Completion: Reflux for an additional 2 hours to ensure complete consumption of the bromide. Cool to room temperature.

Phase 2: Coupling with Pimelic Anhydride

Note: Pimelic anhydride can be generated in situ by reacting Pimelic acid with Acetic anhydride if not commercially available.

- Setup: In a separate flask, dissolve Pimelic Anhydride (1.0 equiv) in anhydrous THF. Cool the solution to -10°C (Ice/Salt bath).
- Addition: Transfer the prepared Grignard reagent via cannula to the anhydride solution slowly over 45 minutes.
 - Critical Control Point: Maintain temperature below 0°C to prevent double addition (which would yield the tertiary alcohol).
- Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 4 hours.

Phase 3: Workup and Purification

- Quench: Cool the mixture to 0°C and quench carefully with 1N HCl until $\text{pH} < 2$.
- Extraction: Extract the aqueous layer with Ethyl Acetate (3x).
- Wash: Wash combined organics with Brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
- Purification: The crude residue often contains unreacted pimelic acid. Purify via Column Chromatography (Silica Gel 60).
 - Eluent: Hexane:Ethyl Acetate (gradient 90:10 to 60:40) with 1% Acetic Acid to prevent tailing of the carboxylic acid.

Analytical Characterization

To validate the identity of CAS 34131-41-4, the following spectral signatures must be confirmed:

Method	Diagnostic Signal	Interpretation
$^1\text{H-NMR}$ (CDCl_3)	δ 0.8–1.1 ppm (m, 4H)	Cyclopropyl ring methylene protons (characteristic high-field multiplet).
δ 1.9–2.0 ppm (m, 1H)	Cyclopropyl methine proton adjacent to carbonyl.	
δ 2.5 ppm (t, 2H)	Methylene protons α to the ketone ($-\text{CH}_2-\text{C}=\text{O}$).	
δ 2.3 ppm (t, 2H)	Methylene protons α to the carboxylic acid ($-\text{CH}_2-\text{COOH}$).	
$^{13}\text{C-NMR}$	\sim 210 ppm	Ketone Carbonyl ($\text{C}=\text{O}$). ^[2]
\sim 178 ppm	Carboxylic Acid Carbonyl (COOH).	
\sim 10–20 ppm	Cyclopropyl carbons.	
IR Spectroscopy	1705 cm^{-1}	Ketone stretch ($\text{C}=\text{O}$).
1735 cm^{-1}	Carboxylic Acid stretch ($\text{C}=\text{O}$). ^[2]	
2800–3200 cm^{-1}	Broad O-H stretch (Carboxylic acid).	

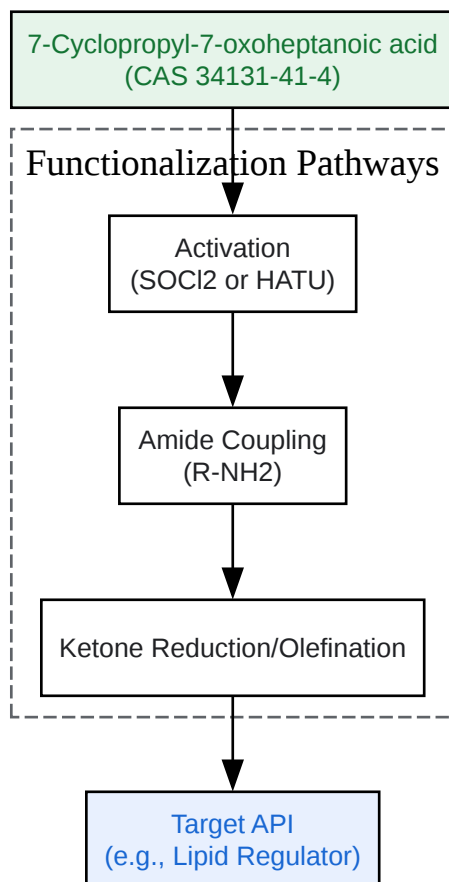
Applications in Drug Development

Pharmacophore Installation

The **7-cyclopropyl-7-oxoheptanoic acid** scaffold acts as a "linker-pharmacophore" hybrid.

- **Statin Analogs:** The cyclopropyl group is a bioisostere for isopropyl groups found in statins (e.g., Pitavastatin), offering improved metabolic stability against CYP450 oxidation.
- **Linker Chemistry:** The terminal carboxylic acid allows for amide coupling to diverse amine-bearing heterocycles, while the ketone provides a handle for reductive amination or Wittig olefination.

Workflow: API Synthesis Integration



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Caption: Figure 2. Integration of **7-Cyclopropyl-7-oxoheptanoic acid** into API synthetic workflows.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24726981, **7-Cyclopropyl-7-oxoheptanoic acid**. Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. Preparation of Functionalized Grignard Reagents and their Application. Retrieved from [\[Link\]](#)

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Sources

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